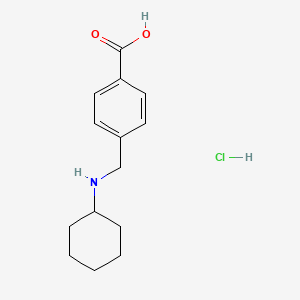

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride

Description

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride is a benzoic acid derivative functionalized with a cyclohexylaminomethyl group at the para position, with a hydrochloride salt enhancing its solubility. The cyclohexyl group contributes to lipophilicity, which may influence pharmacokinetic behavior, while the benzoic acid moiety provides a carboxylic acid functional group for further chemical modifications or biological interactions .

Properties

IUPAC Name |

4-[(cyclohexylamino)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOJOAMKUKXORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclohexylamino)methyl)benzoic acid hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of benzoic acid with formaldehyde and cyclohexylamine to form the intermediate 4-((Cyclohexylamino)methyl)benzoic acid.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.

The reaction conditions generally include:

Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include ethanol or methanol.

Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce cyclohexylamines.

Scientific Research Applications

Medicinal Chemistry

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. It has been studied for its potential therapeutic effects on neurological disorders, making it valuable in drug development processes. The compound’s structure allows it to interact effectively with biological targets, enhancing its medicinal properties.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to form hydrogen bonds and hydrophobic interactions with target proteins allows researchers to investigate various cellular signaling pathways. This application is particularly relevant in pharmacology and toxicology studies, where understanding molecular interactions is essential.

Material Science

The compound is utilized in developing polymers and resins with specific properties. Its unique chemical structure contributes to enhanced material characteristics, such as solubility and stability, which are critical for various industrial applications.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, leading to potential therapeutic applications in metabolic disorders.

| Enzyme | Effect of Compound | Potential Application |

|---|---|---|

| Xanthine oxidase | Inhibition | Treatment of gout |

| Acetylcholinesterase | Modulation | Alzheimer's disease management |

Case Study 2: Polymer Development

Research was conducted on incorporating this compound into polymer matrices to enhance their mechanical properties. The results showed a significant improvement in tensile strength and elasticity.

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Polyethylene | Tensile Strength | ASTM D638 |

| Polyvinyl Chloride | Elasticity | ISO 527 |

Mechanism of Action

The mechanism of action of 4-((Cyclohexylamino)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table compares 4-((Cyclohexylamino)methyl)benzoic acid hydrochloride with structurally related compounds from the evidence:

Comparative Analysis of Functional Groups and Reactivity

- Cyclohexyl vs. Aliphatic/Aromatic Substituents: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to dimethylamino (as in ) or aminoethyl (as in ) groups. This may enhance membrane permeability but reduce aqueous solubility.

- Benzoic Acid vs. Other Acid Moieties: The benzoic acid group allows for pH-dependent ionization (pKa ~4.2), enabling salt formation (e.g., hydrochloride) for improved stability. In contrast, propanoic acid derivatives (e.g., ) exhibit greater conformational flexibility.

- Heterocyclic Modifications : Compounds like the oxadiazole-containing analog () demonstrate enhanced bioactivity due to aromatic heterocycles, which are absent in the target compound.

Biological Activity

4-((Cyclohexylamino)methyl)benzoic acid hydrochloride, also known as SZL P1-41, has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a Skp2 inhibitor. This compound is characterized by its unique structure, which contributes to its pharmacological properties. Below is a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 253.74 g/mol

- CAS Number : 222716-34-9

- Density : 1.3±0.1 g/cm³

- Boiling Point : 610.0±65.0 °C at 760 mmHg

- LogP : 4.85

This compound functions primarily as an inhibitor of the Skp2 protein, which plays a pivotal role in the regulation of the cell cycle and cancer progression. By inhibiting Skp2, this compound may restrict cancer stem cell traits and impede tumor growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, suggesting potential therapeutic applications in oncology.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 3.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.2 | Cell cycle arrest |

Selectivity and Toxicity

The selectivity index (SI) for this compound indicates its preferential toxicity towards cancer cells compared to normal cells, which is crucial for minimizing side effects during treatment.

| Compound | SI (Cancer/Normal) |

|---|---|

| SZL P1-41 | 12 |

Case Studies

- Case Study on MCF-7 Cells :

- In Vivo Studies :

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing the efficacy of this compound:

- Modifications to the cyclohexyl group have been shown to enhance binding affinity to the Skp2 protein.

- The introduction of additional functional groups can potentially improve selectivity and reduce off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.